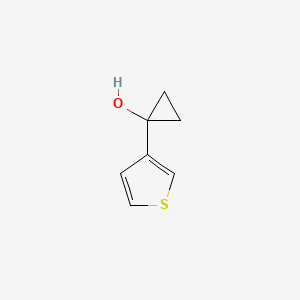

1-(Thiophen-3-yl)cyclopropan-1-ol

Description

Contextual Significance of Cyclopropanol (B106826) Architectures in Organic Synthesis

Cyclopropanols, characterized by a hydroxyl group attached to a three-membered carbon ring, are highly versatile and valuable intermediates in organic synthesis. orgsyn.org The inherent strain of the cyclopropane (B1198618) ring makes these molecules susceptible to a variety of ring-opening reactions, which can be harnessed to create highly functionalized acyclic compounds that would be challenging to synthesize through other means. rsc.org This reactivity is driven by the release of ring strain, making cyclopropanols effective surrogates for homoenolates. orgsyn.org

The synthesis of cyclopropanols is most notably achieved through the Kulinkovich reaction, which involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.org This method provides a convenient route to a wide array of substituted cyclopropanols. rsc.org The subsequent reactions of these cyclopropanols are diverse; they can undergo electrophilic ring-opening with various agents, including halogens or under acidic conditions, to form β-substituted ketones and other valuable structures. orgsyn.orgnih.gov This capacity for facile transformation into a range of functionalized molecules underscores the importance of cyclopropanol architectures as powerful building blocks in the synthesis of complex organic molecules, including natural products. rsc.orgrsc.org

Role of the Thiophene (B33073) Moiety in Advanced Chemical Research

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in both medicinal chemistry and materials science. nih.govresearchgate.net Its structural and electronic properties make it a subject of extensive research. In medicinal chemistry, thiophene is frequently employed as a bioisostere for a phenyl ring. nih.govnih.gov This substitution can significantly alter a molecule's physicochemical properties, such as solubility and metabolic stability, potentially leading to improved drug-receptor interactions and enhanced oral bioavailability. nih.govnih.gov A recent analysis highlighted that the thiophene moiety is ranked fourth among sulfur-containing functional groups in FDA-approved drugs over the last decade. nih.gov

From a chemical reactivity perspective, the sulfur atom in thiophene donates electron density to the ring, making it more reactive than benzene (B151609) in electrophilic substitution reactions. numberanalytics.com This heightened reactivity allows for chemical modifications that are often difficult to achieve with benzene. numberanalytics.com In the realm of materials science, the electronic characteristics of thiophene have been exploited in the development of organic semiconductors, conductive polymers like polythiophene, and materials for organic light-emitting diodes (OLEDs). researchgate.netontosight.ai The ability of the sulfur atom's d-orbitals to be integrated into a π-conjugated system is a key feature driving its use in advanced (opto)electronic materials. encyclopedia.pub

Rationale for Investigating the Synergistic Reactivity of 1-(Thiophen-3-yl)cyclopropan-1-ol

The rationale for investigating this compound lies in the compelling chemical possibilities that arise from the fusion of the reactive cyclopropanol core with the electronically distinct thiophene ring. This specific combination allows for the exploration of novel reaction pathways and the synthesis of unique molecular structures.

The key aspects underpinning this rationale include:

Modulation of Reactivity: The electron-rich thiophene ring, attached directly to the cyclopropanol, can influence the stability of intermediates formed during ring-opening reactions. For instance, in acid-catalyzed ring-opening, the thiophene group can stabilize a transient carbocation at the C1 position, potentially directing the regioselectivity of the reaction and influencing its kinetics.

Novel Synthetic Transformations: The juxtaposition of these two functional groups creates a platform for unique intramolecular reactions and rearrangements. The interaction between the hydroxyl group of the cyclopropanol and the sulfur atom or the π-system of the thiophene ring could lead to novel cyclization or rearrangement pathways under specific reaction conditions.

Access to Novel Heterocyclic Scaffolds: The ring-opening of this compound can lead to the formation of 1,3-difunctionalized products where one of the functional groups is a thiophene. nih.govthieme-connect.com These products, such as β-thienyl ketones, are valuable precursors for the synthesis of more complex thiophene-containing molecules, which are of high interest in pharmaceutical and materials science research. nih.govontosight.ai

The investigation into this specific molecule is therefore driven by the potential to unlock new synthetic methodologies and to create a library of thiophene-containing compounds that leverage the unique, strain-driven reactivity of the cyclopropanol unit.

Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-3-ylcyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5,8H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIYDUZQECECIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CSC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Chemical Synthesis of 1 Thiophen 3 Yl Cyclopropan 1 Ol

Precursor Synthesis and Functionalization Pathways for Cyclopropanation Substrates

The synthesis of 1-(Thiophen-3-yl)cyclopropan-1-ol fundamentally relies on the availability of appropriately functionalized thiophene (B33073) precursors. The starting point for most synthetic routes is a commercially available or readily synthesized 3-substituted thiophene. Common starting materials include 3-bromothiophene (B43185) or thiophene-3-carbaldehyde, which serve as versatile platforms for introducing the necessary functional groups for subsequent cyclopropanation reactions. encyclopedia.pub

For instance, to prepare a substrate for the Kulinkovich reaction, a thiophene-3-carboxylic acid ester is required. This can be achieved by the lithiation of 3-bromothiophene followed by carboxylation and subsequent esterification. Alternatively, oxidation of thiophene-3-carbaldehyde to the corresponding carboxylic acid, followed by esterification, yields the desired precursor.

For methods like the Simmons-Smith reaction, a silyl (B83357) enol ether derived from a thiophene ketone is a key intermediate. researchgate.net 3-Acetylthiophene (B72516), which can be prepared via Friedel-Crafts acylation of thiophene, can be converted into its corresponding silyl enol ether. This transformation provides the necessary olefinic substrate for the cyclopropanation step.

Pathways involving Michael Initiated Ring Closure (MIRC) or carbene additions necessitate different precursors. A MIRC approach might start with the synthesis of a thiophene-containing α,β-unsaturated compound, which can act as a Michael acceptor. nih.govrsc.org Carbene addition strategies require an olefin, such as 3-vinylthiophene (B81652), which can be synthesized via methods like the Wittig reaction from thiophene-3-carbaldehyde.

The following table summarizes key precursors and their corresponding cyclopropanation strategies.

| Precursor Compound | Structure | Target Cyclopropanation Strategy |

| Methyl thiophene-3-carboxylate | Kulinkovich Reaction | |

| 1-(Thiophen-3-yl)ethan-1-one silyl enol ether | Simmons-Smith/Furukawa Reaction | |

| (E)-3-(Thiophen-3-yl)acrylonitrile | Michael Initiated Ring Closure | |

| 3-Vinylthiophene | Carbene/Carbenoid Addition |

Foundational Cyclopropanation Strategies for Cyclopropanol (B106826) Formation

Once the appropriate thiophene-based substrates are synthesized, several foundational strategies can be employed to construct the desired cyclopropanol ring. These methods range from transition-metal-catalyzed reactions to classic organozinc-mediated cyclopropanations.

Kulinkovich Reaction Derivatives and Applications

The Kulinkovich reaction is a powerful method for synthesizing cyclopropanols from carboxylic esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically Ti(Oi-Pr)₄. organic-chemistry.orgwikipedia.org This reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. youtube.com This intermediate then reacts with the ester in a double alkylation process to form the cyclopropanol product after workup. organic-chemistry.org

For the synthesis of this compound, a thiophene-3-carboxylic acid ester, such as methyl 3-thenoate, serves as the starting material. The reaction with a Grignard reagent like ethylmagnesium bromide (EtMgBr) and a catalytic amount of Ti(Oi-Pr)₄ would yield the target compound. wikipedia.orgnrochemistry.com The reaction is generally robust and provides a direct route to the tertiary cyclopropanol structure. rsc.org

Reaction Scheme:

Methyl 3-thenoate reacts with EtMgBr and a Ti(IV) catalyst to form this compound.

A key feature of the Kulinkovich reaction is the in situ generation of a titanacyclopropane, which acts as a 1,2-dicarbanion equivalent. organic-chemistry.org The mechanism involves the initial formation of a dialkyltitanium species, which undergoes β-hydride elimination to produce the reactive titanacyclopropane. nrochemistry.com

Simmons-Smith and Furukawa Cyclopropanation of Enol Ethers

The Simmons-Smith reaction is a classic and widely used method for cyclopropanation, involving an organozinc carbenoid, typically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). wikipedia.orgyoutube.com A significant modification, developed by Furukawa, uses diethylzinc (B1219324) (Et₂Zn) in place of the Zn-Cu couple, which often increases reactivity and improves yields. wikipedia.orgnih.gov

To synthesize this compound using this strategy, the cyclopropanation is performed on a silyl enol ether of 3-acetylthiophene. Electron-rich alkenes, such as enol ethers, are excellent substrates for this reaction. researchgate.netwikipedia.org The reaction is stereospecific, with the configuration of the double bond being retained in the cyclopropane (B1198618) product. youtube.com The initial product is a silyloxycyclopropane, which upon acidic or fluoride-mediated hydrolysis, yields the target cyclopropanol.

Reaction Sequence:

Enol Ether Formation: 3-Acetylthiophene is treated with a silylating agent (e.g., TMSCl) and a base (e.g., LDA) to form the corresponding trimethylsilyl (B98337) enol ether.

Cyclopropanation: The silyl enol ether is reacted with the Simmons-Smith or Furukawa reagent (e.g., Et₂Zn, CH₂I₂) to form the cyclopropanated intermediate. ethz.ch

Hydrolysis: The resulting 1-silyloxy-1-(thiophen-3-yl)cyclopropane is hydrolyzed to afford this compound.

The reaction proceeds via a "butterfly-type" transition state, where the methylene (B1212753) group is delivered to the double bond in a concerted fashion. youtube.com

Michael Initiated Ring Closure (MIRC) Approaches to Cyclopropanes

The Michael Initiated Ring Closure (MIRC) is a tandem reaction sequence that combines a Michael addition with an intramolecular nucleophilic substitution to form a cyclopropane ring. nih.govrsc.org This strategy is highly effective for the construction of functionalized cyclopropanes. rsc.org

A potential MIRC route to a precursor of this compound could involve the reaction of a Michael acceptor containing a thiophene group with a nucleophile that also possesses a leaving group. For example, a thiophene-substituted α,β-unsaturated nitrile or ester could be reacted with a stabilized carbanion derived from a compound like an α-haloester. The initial conjugate addition of the carbanion to the Michael acceptor generates an enolate intermediate, which then undergoes intramolecular cyclization by displacing the halide to form the cyclopropane ring. organic-chemistry.orgumn.edu

Generalized MIRC Scheme:

A thiophene-based Michael acceptor reacts with a nucleophile (Nu) containing a leaving group (LG). The resulting intermediate undergoes intramolecular cyclization to form a functionalized cyclopropane.

The resulting cyclopropane would be functionalized with groups from both the Michael acceptor and the nucleophile. These functional groups would then require further chemical manipulation (e.g., reduction of an ester or nitrile) to arrive at the final this compound structure. The diastereoselectivity of the reaction can often be controlled by the reaction conditions and the nature of the substrates and catalysts used. nih.gov

Carbene/Carbenoid Addition Protocols to Olefinic Systems

The addition of a carbene or a carbenoid to an alkene is a fundamental method for synthesizing cyclopropanes. masterorganicchemistry.comfiveable.me Carbenes are neutral, divalent carbon species that are highly reactive. fiveable.me This reaction can be applied to the synthesis of the 1-(thiophen-3-yl)cyclopropane core structure by reacting a suitable carbene with 3-vinylthiophene.

Carbenes can be generated from various precursors, such as diazo compounds (e.g., diazomethane) through photolysis or thermolysis, or via α-elimination from haloforms. masterorganicchemistry.com The reaction of a carbene with an alkene is typically a concerted cycloaddition, which preserves the stereochemistry of the alkene. fiveable.me

For the synthesis of this compound, this method would likely involve a two-step process:

Cyclopropanation: Addition of a carbene (e.g., :CH₂) to 3-vinylthiophene to produce 3-cyclopropylthiophene.

Functionalization: Subsequent functionalization at the C1 position of the cyclopropyl (B3062369) ring to introduce the hydroxyl group. This is a more challenging transformation and might involve radical halogenation followed by nucleophilic substitution.

Alternatively, more complex carbenoids can be used to introduce functionality directly. However, the direct synthesis of a tertiary cyclopropanol via carbene addition to a simple alkene is not a standard approach. The primary utility of this method lies in the construction of the core cyclopropane ring, which can then be further elaborated. nih.gov

Organometallic Reagent-Mediated Cyclopropanol Construction

The construction of the this compound ring system can be achieved through various reactions mediated by organometallic reagents. mt.com This category encompasses and extends beyond the specific titanium and zinc reagents discussed in the Kulinkovich and Simmons-Smith reactions.

One plausible strategy involves the reaction of an organolithium or Grignard reagent with a suitable electrophilic precursor. For example, the addition of a thiophen-3-yl Grignard or organolithium reagent to epichlorohydrin (B41342) can lead to the formation of a chlorohydrin intermediate. Subsequent treatment with a base would induce an intramolecular SN2 reaction to close the cyclopropane ring, yielding this compound.

Another approach could utilize organotin reagents. sigmaaldrich.com For instance, a thiophene-substituted precursor could be involved in a Stille coupling or other palladium-catalyzed cross-coupling reactions to build a more complex molecule that can then be cyclized. sigmaaldrich.com The versatility of organometallic chemistry allows for numerous potential pathways where a carbon-metal bond is strategically formed and utilized to create the C-C bonds of the cyclopropane ring. mt.comresearchgate.net These methods offer a high degree of flexibility in designing synthetic routes, allowing for the introduction of various functional groups and control over the reaction's stereochemical outcome.

Optimization of Reaction Conditions for Enhanced Synthesis Yield and Selectivity

The efficient synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and selectivity. Key methodologies for constructing the cyclopropanol core, such as the Kulinkovich reaction and Simmons-Smith cyclopropanation, offer pathways to this target, with each method presenting a unique set of parameters for optimization.

The Kulinkovich reaction , which involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, is a primary route to 1-substituted cyclopropanols. organic-chemistry.orgwikipedia.org For the synthesis of this compound, a thiophene-3-carboxylic acid ester would serve as the starting material. Optimization of this reaction would involve a systematic variation of several key parameters:

Titanium Catalyst: The choice and concentration of the titanium catalyst, such as Ti(Oi-Pr)₄ or ClTi(Oi-Pr)₃, are critical. wikipedia.org Catalytic amounts are typically sufficient, as the active Ti(II) species is regenerated during the reaction cycle. organic-chemistry.org

Grignard Reagent: The nature and stoichiometry of the Grignard reagent (e.g., ethylmagnesium bromide) influence the formation of the intermediate titanacyclopropane. organic-chemistry.org Using more than two equivalents can sometimes lead to the formation of tertiary carbinamine byproducts, especially when nitriles are the substrate. organic-chemistry.org

Solvent: The reaction is sensitive to the solvent used. Non-coordinating solvents like diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), or toluene (B28343) are generally preferred to avoid interference with the catalytic cycle. wikipedia.orgyoutube.com

Temperature: Temperature control is crucial for managing the stability of the thermally sensitive diethyltitanium intermediate and influencing the rate of subsequent reaction steps. organic-chemistry.org

A second major pathway, the Simmons-Smith reaction , utilizes an organozinc carbenoid to cyclopropanate an alkene. wikipedia.orgnumberanalytics.com To synthesize this compound via this method, a silyl enol ether of a 3-acetylthiophene would be the logical precursor. Optimization parameters include:

Zinc Reagent: The preparation and activity of the zinc carbenoid (e.g., from diiodomethane and a Zn-Cu couple) are paramount. wikipedia.org Modifications such as the Furukawa modification (using Et₂Zn) can enhance reactivity. wikipedia.org

Solvent: The choice of solvent impacts the electrophilicity of the zinc carbenoid. Non-basic solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are often employed to prevent a decrease in the reaction rate. youtube.commdpi.com

Substrate and Additives: The nature of the starting alkene and the presence of directing groups can significantly influence the reaction's efficiency and stereoselectivity. wikipedia.orgorganic-chemistry.org

The table below summarizes key parameters that require optimization for the synthesis of this compound.

| Reaction | Key Parameter | Typical Reagents/Conditions | Rationale for Optimization |

| Kulinkovich Reaction | Titanium Catalyst | Ti(Oi-Pr)₄, ClTi(Oi-Pr)₃ | Affects efficiency of titanacyclopropane formation. organic-chemistry.orgwikipedia.org |

| Grignard Reagent | EtMgBr, PrMgX | Stoichiometry impacts product distribution and side reactions. organic-chemistry.orgorganic-chemistry.org | |

| Solvent | Et₂O, THF, Toluene | Non-coordinating solvents are crucial for the catalytic cycle. wikipedia.orgyoutube.com | |

| Simmons-Smith | Zinc Carbenoid | Zn-Cu couple/CH₂I₂, Et₂Zn/CH₂I₂ | Reactivity and efficiency depend on the method of carbenoid generation. wikipedia.org |

| Solvent | Dichloromethane, DCE | Solvent basicity affects the rate of cyclopropanation. youtube.commdpi.com | |

| Directing Groups | Hydroxyl groups | Can direct the cyclopropanation to a specific face of the alkene. wikipedia.org |

Stereoselective and Enantioselective Synthesis of Cyclopropanol Derivatives

Achieving stereocontrol in the synthesis of cyclopropanols is a significant challenge and an area of active research. For a molecule like this compound, where the hydroxyl-bearing carbon is a stereocenter, enantioselective and diastereoselective methods are essential for accessing specific stereoisomers.

Chiral Catalyst-Mediated Asymmetric Induction

The use of chiral catalysts to induce enantioselectivity represents a powerful strategy for synthesizing specific enantiomers of cyclopropanol derivatives. This approach avoids the need for chiral starting materials by creating a chiral environment during the key bond-forming step.

Several catalytic systems have been developed for asymmetric cyclopropanation:

Rhodium Catalysis: Chiral rhodium complexes have been shown to catalyze enantioselective cyclopropanation reactions. For instance, a chiral-at-metal Rh(III) complex has been used for the reaction of sulfoxonium ylides with β,γ-unsaturated ketoesters to produce optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantio- and diastereoselectivity. organic-chemistry.org Similarly, chiral cyclopentadienyl (B1206354) Rh(III) complexes are effective for the enantioselective cyclopropanation of electron-deficient olefins. nih.govepfl.chrsc.org These methods could potentially be adapted for the synthesis of chiral this compound.

Titanium-TADDOLate Catalysis: An asymmetric variant of the Kulinkovich reaction employs titanium(IV) TADDOLate complexes as chiral catalysts, although this method is less frequently utilized. organic-chemistry.org This approach could theoretically be applied to a thiophene-3-carboxylic acid ester to yield an enantioenriched product.

Biocatalysis: Engineered enzymes, or biocatalysts, offer a green and highly selective alternative. Engineered myoglobin (B1173299) and dehaloperoxidase variants have been used for the asymmetric cyclopropanation of olefins and vinyl esters, respectively, to produce chiral cyclopropanes and cyclopropanol derivatives. rochester.edu This strategy could be explored for the enantioselective synthesis of the target molecule.

The following table highlights examples of chiral catalyst systems applicable to asymmetric cyclopropanation.

| Catalyst System | Reaction Type | Substrate Class | Potential Application for Target |

| Chiral Rh(III) Complexes | Cyclopropanation | β,γ-Unsaturated ketoesters, Electron-deficient olefins | Asymmetric cyclopropanation of a thiophene-containing precursor. organic-chemistry.orgnih.gov |

| Titanium-TADDOLate | Kulinkovich Reaction | Esters | Enantioselective synthesis from a thiophene-3-carboxylate. organic-chemistry.org |

| Engineered Enzymes (e.g., Myoglobin) | Biocatalytic Cyclopropanation | Olefins, Vinyl Esters | "Green" synthesis of enantiopure this compound. rochester.edu |

Substrate-Controlled Stereochemical Transformations

In substrate-controlled synthesis, the stereochemistry of the final product is dictated by a pre-existing chiral center within the starting material. This is a classical and effective strategy for achieving asymmetry.

For the synthesis of this compound, this would involve starting with a chiral precursor containing the thiophene moiety. For example, a Simmons-Smith reaction on an alkene substrate bearing a chiral auxiliary or a hydroxyl group can proceed with high diastereoselectivity. The zinc reagent coordinates to the hydroxyl group, directing the cyclopropanation to occur on the same face of the double bond. wikipedia.org This substrate-directed approach ensures that the stereochemistry of the starting material is transferred to the cyclopropane product. numberanalytics.com

Similarly, in the Kulinkovich reaction, the presence of a stereocenter adjacent to the reacting olefin can lead to satisfactory levels of diastereoselective cyclopropanation. orgsyn.org

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters created in a single reaction. When synthesizing more complex analogs of this compound with additional substituents on the cyclopropane ring, controlling diastereoselectivity becomes crucial.

Kulinkovich Reaction with Substituted Grignards: The use of substituted Grignard reagents (e.g., propylmagnesium halide) in the Kulinkovich reaction can generate products with two stereocenters. High diastereoselectivity is often achievable, even without chelating groups in the substrate. organic-chemistry.org However, with nitriles, this can result in moderate diastereoselectivity (e.g., ~2:1 dr). organic-chemistry.org

Alkene Substitution: The substitution pattern on the alkene substrate can strongly influence the diastereoselectivity of cyclopropanation reactions. For example, in Pd-catalyzed cyclopropanation of 2-substituted 1,3-dienes, the reaction proceeds with excellent regioselectivity but often low diastereoselectivity. nih.gov

Pronucleophile-Based Methods: A recently developed method involves the coupling of alkenes with carbon pronucleophiles, which can proceed with high diastereoselectivity. This has been successfully applied to nitrile pronucleophiles substituted with thiophenes. nih.gov

These strategies underscore the diverse and sophisticated approaches available for the synthesis of this compound, with a strong emphasis on controlling the reaction's outcome to achieve high yields and specific stereochemistries.

Investigative Studies on the Reactivity and Mechanistic Transformations of 1 Thiophen 3 Yl Cyclopropan 1 Ol

Ring-Opening Reaction Modalities of the Cyclopropanol (B106826) Core

The inherent ring strain of the cyclopropane (B1198618) ring in 1-(Thiophen-3-yl)cyclopropan-1-ol makes it susceptible to a variety of ring-opening reactions. These transformations can be initiated through electrophilic, radical, or transition metal-catalyzed pathways, each leading to distinct product scaffolds.

Electrophilic-Induced Ring-Opening Reactions

Electrophilic activation of the hydroxyl group in cyclopropanols, followed by ring-opening, is a common strategy to generate β-functionalized ketones. In the case of this compound, treatment with an electrophile would lead to the formation of a stabilized β-carbocation, which can then be trapped by a nucleophile. The regioselectivity of this process is influenced by the electronic nature of the substituents on the cyclopropane ring.

While specific studies on this compound are not extensively documented, the general mechanism for electrophilic ring-opening of cyclopropanes provides a strong model for its expected reactivity. For instance, cyclopropanes bearing electron-withdrawing groups react as electrophiles in polar, ring-opening reactions. researchgate.net The reaction of such activated cyclopropanes with nucleophiles like thiophenolates proceeds via a transition state where the substituents play a significant role in controlling the regioselectivity. researchgate.net It is plausible that the thiophene (B33073) ring in this compound could influence the stability of the intermediate carbocation and thus direct the outcome of the ring-opening reaction.

Radical-Mediated Fragmentation and Rearrangement Processes

Radical reactions of cyclopropanols offer a powerful tool for carbon-carbon bond formation and the synthesis of complex molecules. The generation of a radical at the oxygen atom of this compound can initiate a β-scission of the cyclopropane ring, leading to a distonic radical cation. This intermediate can then undergo further transformations, such as hydrogen atom transfer or addition to a radical acceptor.

Preliminary mechanistic studies on similar systems, such as the copper(I)-catalyzed ring-opening cyanation of cyclopropanols, suggest that the reaction may proceed through a free radical process. nih.gov The involvement of radical pathways is also supported by the observation that the presence of a radical scavenger like TEMPO can suppress certain isomerization reactions of cyclopropanols. acs.org These findings imply that this compound could be a suitable substrate for radical-mediated fragmentation and rearrangement, opening avenues for the synthesis of novel thiophene-containing compounds.

Transition Metal-Catalyzed Ring-Opening Transformations

Transition metals have proven to be versatile catalysts for the ring-opening of cyclopropanols, enabling a wide range of transformations with high efficiency and selectivity. The interaction of the metal catalyst with the hydroxyl group and the strained cyclopropane ring facilitates the cleavage of the C-C bond and the formation of new chemical bonds.

Copper catalysts have been effectively employed in the ring-opening functionalization of cyclopropanols. A notable example is the copper(I)-catalyzed ring-opening cyanation, which provides an efficient route to β-cyano ketones. nih.gov This reaction exhibits good functional group compatibility and can be performed under mild conditions. nih.govrsc.org The proposed mechanism often involves the formation of a copper(I) alkoxide, followed by homolytic cleavage of a cyclopropane C-C bond.

A general procedure for such a reaction involves treating the cyclopropanol with a cyano-hypervalent iodine reagent in the presence of a catalytic amount of copper(I) iodide in a solvent like 1,2-dichloroethane (B1671644) (DCE) at room temperature. rsc.org

Table 1: Representative Copper-Catalyzed Ring-Opening Cyanation of Cyclopropanols

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 1-Phenylcyclopropan-1-ol | 3-Cyano-1-phenylpropan-1-one | 85 | rsc.org |

| 1-(4-Methoxyphenyl)cyclopropan-1-ol | 3-Cyano-1-(4-methoxyphenyl)propan-1-one | 82 | rsc.org |

| 1-(Naphthalen-2-yl)cyclopropan-1-ol | 3-Cyano-1-(naphthalen-2-yl)propan-1-one | 78 | rsc.org |

This table presents data for analogous reactions to illustrate the potential of this methodology.

This methodology could be applied to this compound to synthesize the corresponding β-cyano ketone, a valuable building block in medicinal chemistry.

Nickel catalysis has emerged as a powerful tool for the synthesis of ketones through various coupling reactions. nih.gov Nickel-catalyzed three-component reactions, for instance, allow for the 1,2-carboacylation of alkenes, providing access to complex ketone structures. nih.gov While direct nickel-catalyzed ring-opening of this compound has not been specifically reported, the principles of nickel catalysis suggest its potential in mediating such transformations. A plausible mechanism would involve the oxidative addition of a low-valent nickel species to the cyclopropane ring, followed by reductive elimination to yield the ring-opened product. nih.gov

Silver(I) salts, such as silver(I) trifluoromethanesulfonate (B1224126) (AgOTf), have been shown to catalyze the stereochemical isomerization of cyclopropanols. acs.org This process is particularly useful for converting readily available cis-1,2-disubstituted cyclopropanols into their less accessible trans-diastereomers. acs.org The reaction is believed to proceed through the formation of a silver homoenolate intermediate. acs.org

The general procedure for this isomerization involves stirring the cyclopropanol substrate with a catalytic amount of AgOTf in a solvent like isopropanol (B130326) at room temperature. acs.org

Table 2: Silver(I)-Catalyzed Stereochemical Isomerization of a Cyclopropanol

| Substrate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| cis-1-(2-Phenylethyl)cyclopropan-1-ol | AgOTf (10 mol%) | trans-1-(2-Phenylethyl)cyclopropan-1-ol | 85 | acs.org |

This table presents data for an analogous reaction to illustrate the potential of this methodology.

This catalytic system could potentially be applied to induce stereochemical changes in substituted derivatives of this compound, providing access to a wider range of stereoisomers.

Mechanisms Involving Strain Release and Bond Cleavage

The cyclopropane ring in this compound is characterized by significant ring strain, estimated at approximately 27 kcal/mol, due to the deviation of its internal bond angles from the ideal sp³ hybridization angle. masterorganicchemistry.com This inherent strain is a powerful driving force for reactions that lead to the opening of the three-membered ring. acs.orgnih.gov The reactivity of cyclopropanes is often compared to that of alkenes or other strained systems like epoxides, though ring-opening can be more challenging as it would involve the cleavage of a C-C bond, potentially forming a carbanion which is a poor leaving group. masterorganicchemistry.com

However, the presence of the hydroxyl group and the adjacent thiophene ring provides specific pathways for bond cleavage. Under acidic conditions, the hydroxyl group can be protonated, converting it into a good leaving group (water). Departure of water would generate a tertiary carbocation. This cation is stabilized by the adjacent thiophene ring through resonance, making this a plausible intermediate for ring-opening reactions. nih.govbeilstein-journals.org

The subsequent fate of this carbocationic intermediate can vary. A common pathway for cyclopropylcarbinyl cations is rearrangement and ring-opening to furnish homoallylic alcohols or other unsaturated structures. The release of strain energy is a primary thermodynamic driving force for these transformations. acs.orgresearchgate.net Recent studies have also highlighted that electronic delocalization in the transition state, in addition to strain release, is a crucial factor governing the reactivity of three-membered rings. acs.orgnih.gov For this compound, the interaction between the cyclopropane's bonding orbitals and the thiophene's π-system can influence the energy of the transition state for ring-opening.

An alternative mechanism involves the cleavage of one of the cyclopropane's C-C bonds, which can be initiated by electrophiles or through radical pathways. For instance, iron-catalyzed reactions of cyclopropanols have been shown to proceed via a radical-mediated ring-opening, generating a β-keto radical that can participate in further transformations. acs.org An electrochemical, acid-free protocol has also been developed for the hydrogenation of strained rings, initiated by the reduction of a nearby carbonyl group, highlighting that the reactivity can be triggered under specific conditions. chemrxiv.org

Chemical Transformations at the Hydroxyl Functional Group

The hydroxyl group of this compound is a tertiary alcohol, which dictates its characteristic reactivity. A primary transformation is its substitution, which typically proceeds through an S(_N)1 mechanism due to the steric hindrance around the tertiary carbon and the stability of the resulting tertiary carbocation. youtube.com

However, the hydroxyl group itself is a poor leaving group. libretexts.orglibretexts.org Therefore, its conversion to a better leaving group is a prerequisite for substitution. libretexts.orgnih.gov This is commonly achieved under strongly acidic conditions, where the alcohol is protonated to form an oxonium ion. The subsequent loss of a water molecule yields a stable carbocation, which can then be attacked by a nucleophile. libretexts.orgyoutube.com For example, reaction with strong hydrohalic acids like HBr or HCl (often with a Lewis acid catalyst like ZnCl₂) can convert the alcohol to the corresponding alkyl halide. youtube.com

Another significant transformation is the formation of ethers. The acid-catalyzed reaction of the tertiary alcohol with another alcohol can lead to the formation of an ether, again proceeding through an S(_N)1 pathway. youtube.commasterorganicchemistry.commasterorganicchemistry.com Other methods for etherification include coupling with alkyl halides, although this can be challenging for tertiary alcohols. organic-chemistry.org

The hydroxyl group can also be converted to other functionalities. For instance, it can be transformed into sulfonate esters (e.g., tosylates or mesylates), which are excellent leaving groups for subsequent substitution or elimination reactions. libretexts.org Milder methods for replacing a hydroxyl group with a halogen have also been developed using reagents like α-chloroenamines, which can be effective under neutral conditions and tolerate sensitive functional groups. researchgate.net

Table 1: Potential Transformations of the Hydroxyl Group

| Reaction Type | Reagent(s) | Product Type | Mechanism |

|---|---|---|---|

| Substitution (Halogenation) | HBr or HCl/ZnCl₂ | 1-Halo-1-(thiophen-3-yl)cyclopropane | S(_N)1 |

| Etherification | R-OH, H⁺ catalyst | 1-Alkoxy-1-(thiophen-3-yl)cyclopropane | S(_N)1 |

| Esterification | RCOCl, Pyridine | 1-Acyloxy-1-(thiophen-3-yl)cyclopropane | Nucleophilic Acyl Substitution |

| Conversion to Sulfonate Ester | TsCl, Pyridine | 1-Tosyloxy-1-(thiophen-3-yl)cyclopropane | Nucleophilic Substitution |

Reactivity Profiling of the Thiophene Heterocycle

The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. The substituent at the 3-position significantly influences the regioselectivity of these reactions.

In 3-substituted thiophenes, electrophilic attack generally occurs at the C2 or C5 positions, which are α to the sulfur atom. The C4 position (β to the sulfur and adjacent to the substituent) is typically less reactive. researchgate.netuoanbar.edu.iq The regiochemical outcome is determined by a combination of the electronic and steric effects of the substituent. researchgate.netyoutube.comlibretexts.org

The 1-hydroxycyclopropyl group at the 3-position is expected to be a weak ortho-, para-director (in this case, a 2,5-director) and an activating group due to the inductive electron-donating nature of the alkyl framework. However, its steric bulk will play a crucial role in directing the incoming electrophile.

Attack at C2: This position is electronically activated by the sulfur atom and the substituent. However, it is sterically hindered by the adjacent 1-hydroxycyclopropyl group.

Attack at C5: This position is also electronically activated but is sterically much more accessible than the C2 position.

Attack at C4: This position is the least electronically favored for electrophilic attack.

Therefore, for most electrophilic aromatic substitution reactions, substitution is expected to occur predominantly at the C5 position due to reduced steric hindrance. researchgate.net For smaller electrophiles, a mixture of C2 and C5 substituted products might be obtained. The choice of reagents can also influence selectivity; for example, in Vilsmeier formylation, using larger Vilsmeier reagents can favor substitution at the C5 position. researchgate.net

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | 1-(5-Nitrothiophen-3-yl)cyclopropan-1-ol | Steric hindrance at C2 favors C5 attack. |

| Bromination | Br⁺ (from NBS or Br₂) | 1-(5-Bromothiophen-3-yl)cyclopropan-1-ol | Steric hindrance at C2 favors C5 attack. |

| Friedel-Crafts Acylation | RCO⁺ | 1-(5-Acylthiophen-3-yl)cyclopropan-1-ol | Bulky electrophile strongly favors the less hindered C5 position. |

| Formylation (Vilsmeier-Haack) | [CHCl=NMe₂]⁺ | 1-(5-Formylthiophen-3-yl)cyclopropan-1-ol | Selectivity can be tuned; C5 is generally favored. researchgate.net |

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation on the thiophene ring. acs.org For 3-substituted thiophenes, these reactions can be directed to specific positions.

Direct C-H Arylation: This method allows for the coupling of a C-H bond on the thiophene ring directly with an aryl halide, avoiding the need to pre-functionalize the thiophene. acs.org For 3-substituted thiophenes, direct arylation often shows high regioselectivity for the C5 position. clockss.orgbeilstein-journals.org This selectivity is driven by the use of a bulky base (like TMPMgCl·LiCl) that preferentially deprotonates the sterically most accessible C-H bond at C5. clockss.org Subsequent palladium- or nickel-catalyzed coupling with an aryl halide yields the 5-arylated product. clockss.org

Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with a halide or triflate. rsc.orgnih.gov To apply this to this compound, the thiophene ring would first need to be halogenated (e.g., brominated), which as discussed, would likely occur at the C5 position. The resulting 1-(5-bromothiophen-3-yl)cyclopropan-1-ol could then be coupled with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. acs.orghnue.edu.vn

Table 3: Representative Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst/Reagents | Product Type |

|---|---|---|---|---|

| Direct C-H Arylation | This compound | Ar-Br | Pd(OAc)₂ or NiCl₂(dppf), Base (e.g., KOAc, TMPMgCl·LiCl) | 1-(5-Arylthiophen-3-yl)cyclopropan-1-ol clockss.orgbeilstein-journals.org |

| Suzuki Coupling | 1-(5-Bromothiophen-3-yl)cyclopropan-1-ol | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂, Base (e.g., K₂CO₃, Cs₂CO₃) | 1-(5-Arylthiophen-3-yl)cyclopropan-1-ol nih.govacs.org |

Cascade and Multicomponent Reactions Incorporating this compound

The dual functionality of this compound—a strained ring prone to opening and a reactive aromatic system—makes it an intriguing candidate for cascade and multicomponent reactions. organic-chemistry.orgnih.govacs.org These reactions, where multiple bonds are formed in a single operation, are highly efficient and can rapidly build molecular complexity. 20.210.105

A plausible cascade reaction could be initiated by the acid-catalyzed ring-opening of the cyclopropanol. As previously described, protonation of the hydroxyl group followed by the loss of water would generate a stabilized carbocation. This intermediate could then be trapped by a nucleophile. If the reaction is performed intramolecularly or in the presence of a suitable tethered nucleophile, a cyclization could occur.

Alternatively, the ring-opening could lead to a reactive species that triggers a transformation on the thiophene ring. For example, a Lewis acid could coordinate to the hydroxyl group, promoting a ring-opening to form a homoallylic cation. This cation could then act as an electrophile in an intramolecular Friedel-Crafts-type reaction with the electron-rich thiophene ring, leading to the formation of a fused bicyclic system. Such cascade processes, leveraging ring-opening followed by cyclization, are known in other systems. 20.210.105organic-chemistry.org

In the context of multicomponent reactions, this compound could serve as a key building block. organic-chemistry.orgnih.govthieme-connect.de For instance, a reaction involving an electrophile, a nucleophile, and this compound could potentially lead to complex structures. A reaction could be designed where an initial reaction at the thiophene ring (e.g., electrophilic attack) is followed by the participation of the cyclopropanol moiety, or vice versa. The ability to control the sequence of events by carefully choosing catalysts and reaction conditions would be key to developing novel multicomponent reactions based on this versatile substrate. organic-chemistry.org

Theoretical and Computational Investigations of 1 Thiophen 3 Yl Cyclopropan 1 Ol

Quantum Chemical Calculations on Molecular Geometry and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the three-dimensional structure of molecules with a high degree of accuracy. For 1-(Thiophen-3-yl)cyclopropan-1-ol, a full geometry optimization would be performed, typically using a functional such as B3LYP with a basis set like 6-31G(d), to locate the global minimum on the potential energy surface. jmaterenvironsci.com

The resulting optimized geometry would reveal key structural parameters. The thiophene (B33073) ring is expected to be largely planar, though minor puckering can occur depending on the nature of the substituent. The cyclopropane (B1198618) ring, inherently strained, will exhibit bond angles deviating significantly from the ideal sp³ hybridization. The orientation of the cyclopropanol (B106826) group relative to the thiophene ring is of particular interest. Rotation around the C(thiophene)-C(cyclopropane) bond would likely reveal multiple local energy minima, corresponding to different conformational isomers. The relative energies of these conformers would determine their population distribution at a given temperature.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value | Notes |

| C-S bond length (thiophene) | ~1.72 Å | Typical for substituted thiophenes. |

| C=C bond length (thiophene) | ~1.37 Å | Characteristic of aromatic double bonds. |

| C-C bond length (thiophene) | ~1.42 Å | Characteristic of aromatic single bonds. |

| C-C bond length (cyclopropane) | ~1.51 Å | Typical for cyclopropyl (B3062369) rings. |

| C-O bond length (hydroxyl) | ~1.43 Å | Standard for tertiary alcohols. |

| Thiophene-Cyclopropane dihedral angle | Variable | Multiple conformers are likely. |

Note: These are estimated values based on computational data for analogous structures. Actual values would require specific calculations for this molecule.

Electronic Structure Analysis (e.g., frontier molecular orbitals, charge distribution)

The electronic properties of this compound are governed by the interplay between the electron-rich thiophene ring and the attached cyclopropanol substituent. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity and electronic transitions.

The HOMO is anticipated to be primarily localized on the thiophene ring, reflecting its aromatic and electron-donating nature. The LUMO, conversely, is likely to have significant contributions from the antibonding orbitals of the thiophene ring. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's kinetic stability and the wavelength of its electronic absorption in the UV-Vis spectrum. researchgate.net

A Mulliken or Natural Bond Orbital (NBO) analysis would reveal the partial atomic charges on each atom. The sulfur atom in the thiophene ring will carry a partial positive charge, while the carbon atoms will exhibit varying degrees of negative charge. The oxygen atom of the hydroxyl group will be a site of significant negative charge, making it a potential hydrogen bond acceptor.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value/Description | Significance |

| HOMO Energy | ~ -6.5 eV | Related to ionization potential and electron-donating ability. |

| LUMO Energy | ~ -1.0 eV | Related to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.5 eV | Influences chemical reactivity and electronic transitions. |

| Dipole Moment | ~ 2-3 Debye | Indicates the overall polarity of the molecule. |

Note: These are estimated values based on DFT calculations of similar thiophene derivatives. researchgate.net The exact values would depend on the computational method and basis set employed.

Energetic and Stability Assessments (e.g., strain energy calculations)

The presence of the cyclopropane ring introduces significant ring strain into the molecule. The strain energy of a simple cyclopropane ring is approximately 27.5 kcal/mol. The substitution with a thiophene and a hydroxyl group is expected to slightly modify this value. Computational methods can be employed to calculate the total strain energy of this compound by comparing its heat of formation with that of a strain-free reference compound. mdpi.comresearchgate.netresearchgate.net

The stability of the molecule is also influenced by hyperconjugative interactions. For instance, there can be stabilizing interactions between the filled orbitals of the C-H bonds of the cyclopropane ring and the empty antibonding orbitals of the thiophene ring.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. For this compound, several reaction pathways could be investigated.

One important class of reactions for cyclopropanols is acid-catalyzed ring opening. Protonation of the hydroxyl group followed by the departure of a water molecule would lead to a cyclopropyl cation. This cation can then undergo rearrangement through cleavage of one of the cyclopropane C-C bonds to form a more stable carbocation, which can then be trapped by a nucleophile. Computational studies could elucidate the preferred regiochemistry of ring opening and the energetic barriers associated with different pathways. researchgate.net

Furthermore, reactions involving the thiophene ring, such as electrophilic aromatic substitution, could be modeled. The directing effect of the cyclopropanol substituent would influence the regioselectivity of such reactions. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV/Vis) to Aid Structural Assignments

Computational methods can predict various spectroscopic properties, which can be instrumental in the characterization of new compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, the protons on the thiophene ring are expected to appear in the aromatic region (δ 7-8 ppm). The cyclopropyl protons would likely resonate in the upfield region (δ 0.5-1.5 ppm) due to the ring's shielding effects. The hydroxyl proton's chemical shift would be sensitive to solvent and concentration.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The IR spectrum would be expected to show a characteristic broad O-H stretching band around 3300-3500 cm⁻¹, C-H stretching vibrations for the aromatic and cyclopropyl groups, and various fingerprint vibrations corresponding to the thiophene ring. researchgate.net

UV/Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. nih.gov Thiophene and its derivatives typically exhibit π → π* transitions in the UV region. The position and intensity of these absorptions would be influenced by the cyclopropanol substituent.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Key Signals |

| ¹H NMR | δ 7.0-8.0 (thiophene-H), δ 0.5-1.5 (cyclopropyl-H), variable (OH) |

| ¹³C NMR | δ 120-140 (thiophene-C), δ 10-30 (cyclopropyl-C), δ 50-70 (C-OH) |

| IR | ~3400 cm⁻¹ (O-H stretch), ~3100 cm⁻¹ (aromatic C-H stretch), ~3000 cm⁻¹ (cyclopropyl C-H stretch) |

| UV/Vis | λ_max ~230-250 nm |

Note: These are hypothetical predictions based on the functional groups present and data from similar compounds.

Investigation of Aromaticity Perturbations by the Cyclopropanol Substituent

Thiophene is an aromatic heterocycle, with its aromaticity arising from the delocalization of six π-electrons. pharmaguideline.com The introduction of a substituent can perturb this aromaticity by either donating or withdrawing electron density from the ring. The cyclopropanol group, through the hydroxyl moiety, can act as a weak π-donor via hyperconjugation and a σ-acceptor due to the electronegativity of the oxygen atom.

Synthetic Utility and Potential Applications of 1 Thiophen 3 Yl Cyclopropan 1 Ol in Chemical Synthesis

Derivatization Strategies for Analogues and Homologues

The structure of 1-(thiophen-3-yl)cyclopropan-1-ol offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues and homologues. The primary sites for derivatization are the hydroxyl group of the cyclopropanol (B106826) and the C2, C4, and C5 positions of the thiophene (B33073) ring.

The tertiary alcohol can undergo standard transformations such as O-alkylation, acylation, or silylation to afford ethers, esters, and silyl (B83357) ethers, respectively. These modifications can be used to introduce a variety of functional groups or to protect the hydroxyl group during subsequent synthetic steps. Furthermore, electrophilic substitution reactions, such as halogenation or formylation, can be directed to the activated positions of the thiophene ring, providing entry into a range of substituted derivatives.

| Reaction Type | Reagent Example | Potential Product Structure | Purpose/Application |

| O-Alkylation | Methyl iodide (MeI), NaH | 1-methoxy-1-(thiophen-3-yl)cyclopropane | Modification of polarity; introduction of a stable ether linkage. |

| O-Acylation | Acetyl chloride (AcCl), Pyridine | 1-(thiophen-3-yl)cyclopropyl acetate | Introduction of an ester group; prodrug strategies. |

| Silylation | Tert-butyldimethylsilyl chloride (TBDMSCl), Imidazole | 1-((tert-butyldimethylsilyl)oxy)-1-(thiophen-3-yl)cyclopropane | Protection of the hydroxyl group for further reactions. |

| Halogenation | N-Bromosuccinimide (NBS) | 1-(2-bromothiophen-3-yl)cyclopropan-1-ol | Functional handle for cross-coupling reactions. |

| Formylation | Vilsmeier-Haack reagent (POCl₃, DMF) | 2-(1-hydroxycyclopropyl)thiophene-4-carbaldehyde | Building block for more complex heterocyclic systems. |

Role as a Versatile Synthetic Building Block

The inherent ring strain of the cyclopropane (B1198618) ring makes this compound a versatile building block, capable of undergoing a variety of ring-opening and rearrangement reactions to access more complex molecular structures. researchgate.net

Cyclopropanol derivatives are well-known precursors to β-functionalized ketones and other linear chains through controlled ring-opening reactions. For instance, treatment of this compound with a Lewis acid or a transition metal catalyst could initiate a ring-opening process, unmasking a three-carbon chain. This latent functionality allows the molecule to serve as a compact and stable equivalent of a homoenolate, which can then be used to construct larger and more intricate molecular scaffolds. mdpi.com The thiophene unit itself can act as a rigid core or a directing group in the assembly of these complex architectures.

The reactivity of the cyclopropanol moiety can be harnessed to synthesize novel ring systems. Acid-catalyzed rearrangement of cyclopropanols can lead to the formation of cyclobutanones through a ring-expansion mechanism. Alternatively, under different conditions, ring-opening followed by intramolecular cyclization onto the thiophene ring could provide access to fused bicyclic systems, such as thienocyclopentanones or related heterocyclic frameworks. Such transformations are valuable for generating molecular diversity from a single precursor. nih.govresearchgate.net The development of domino reactions starting from this building block could enable the rapid assembly of polycyclic structures in a single synthetic operation. nih.gov

| Reaction Type | Catalyst/Reagent | Plausible Product | Significance |

| Ring Expansion | Lewis Acid (e.g., BF₃·OEt₂) | 2-(Thiophen-3-yl)cyclobutanone | Access to four-membered carbocyclic systems. |

| Ring-Opening/Cyclization | Protic Acid (e.g., H₂SO₄) | Dihydrothieno[3,2-b]furan derivatives | Formation of fused heterocyclic systems. |

| Reductive Ring-Opening | H₂, Pd/C | 1-(Thiophen-3-yl)propan-1-one | Linear ketone synthesis. |

Catalytic Applications and Ligand Development from Cyclopropanol Derivatives

Thiophene-containing molecules have been extensively used in the development of ligands for catalysis and materials science due to the ability of the sulfur atom to coordinate with transition metals. nih.gov The this compound scaffold is a promising candidate for ligand development. The hydroxyl group can act as a hemilabile coordinating group, while the thiophene ring provides a stable anchor for a metal center. Further functionalization, for example, by introducing phosphine (B1218219) or amine groups onto the thiophene ring, could lead to novel bidentate or tridentate ligands. These ligands could find applications in asymmetric catalysis, cross-coupling reactions, or the formation of functional metal-organic frameworks.

Precursor for Advanced Materials (excluding biological or pharmaceutical materials)

Thiophene-based organic materials have become cornerstones of modern electronics, finding use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The thiophene unit in this compound makes it an attractive precursor for the synthesis of novel optoelectronic materials. chemrxiv.org One potential route involves the controlled ring-opening of the cyclopropanol to generate a reactive monomer that can be polymerized. For example, a ring-opening reaction could yield a vinyl ketone derivative, which could then undergo polymerization to form a poly(vinylketone) with pendant thiophene groups. The resulting polymer could exhibit interesting electronic properties due to the conjugated thiophene units. Furthermore, the intact molecule could be incorporated as a building block into larger conjugated systems or oligomers, where the cyclopropyl (B3062369) group could be used to tune the electronic properties and solid-state packing of the material.

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the polymer chemistry applications of this compound. Research literature detailing the use of this particular compound in polymerization reactions, either as a monomer, initiator, or other functional component, is not available in the public domain.

Consequently, the requested article section on "Polymer Chemistry Applications" of this compound, including detailed research findings and data tables, cannot be generated at this time. The broader field of thiophene-containing polymers is well-documented, but specific data for the subject compound is absent.

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (beyond basic shifts)

NMR spectroscopy is the cornerstone of molecular structure determination in solution. While basic 1D ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, advanced NMR techniques are essential for assembling the complete molecular puzzle.

Advanced 2D-NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for establishing the bonding framework of 1-(Thiophen-3-yl)cyclopropan-1-ol by revealing through-bond correlations between nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, COSY would be expected to show correlations between the protons on the thiophene (B33073) ring and among the non-equivalent protons of the cyclopropane (B1198618) ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to their directly attached carbon atoms. nih.gov It is invaluable for assigning carbon signals, especially in the case of the thiophene ring where carbon shifts can be close. Each C-H bond in the molecule would produce a correlation peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably one of the most powerful 2D NMR techniques for structural elucidation, as it reveals longer-range couplings between protons and carbons (typically over 2 to 4 bonds). nih.gov This is critical for connecting different fragments of the molecule. For instance, HMBC would show correlations from the cyclopropane protons to the thiophene carbons (and vice versa), and from the hydroxyl proton to the quaternary cyclopropane carbon (C1) and adjacent carbons, definitively proving the connectivity between the thiophene ring and the cyclopropanol (B106826) moiety.

Hypothetical 2D-NMR Data for this compound

| Technique | Correlating Nuclei | Expected Key Correlations |

|---|---|---|

| COSY | ¹H - ¹H | Thiophene H-2 ↔ Thiophene H-4; Thiophene H-4 ↔ Thiophene H-5; Cyclopropane Protons ↔ Other Cyclopropane Protons |

| HSQC | ¹H - ¹³C (¹J) | Thiophene H-2 ↔ Thiophene C-2; Thiophene H-4 ↔ Thiophene C-4; Thiophene H-5 ↔ Thiophene C-5; Cyclopropane CH₂ ↔ Cyclopropane CH₂ |

| HMBC | ¹H - ¹³C (²⁻⁴J) | Thiophene H-2 ↔ Thiophene C-3, C-4; Cyclopropane Protons ↔ Thiophene C-3; Cyclopropane Protons ↔ Quaternary Cyclopropane C-1; OH Proton ↔ Quaternary Cyclopropane C-1 |

Solid-State NMR for Crystalline Forms

Should this compound be a crystalline solid, solid-state NMR (ssNMR) could provide valuable information. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR probes the molecule in its rigid, solid form. This technique is particularly useful for:

Identifying Polymorphism: Detecting different crystalline forms of the compound, which may have distinct physical properties.

Characterizing Packing: Providing insights into the molecular arrangement and intermolecular interactions within the crystal lattice.

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. pharmaffiliates.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas. For this compound, HRMS would be used to confirm its molecular formula, C₈H₈OS.

Expected Fragmentation Pattern: Electron Ionization (EI) mass spectrometry often causes the molecular ion to fragment in a predictable manner, providing a "fingerprint" that can help elucidate the structure. For this compound, key fragmentation pathways would likely involve:

Loss of Water: A common fragmentation for alcohols, leading to a peak at [M-18]⁺.

Cyclopropane Ring Opening/Cleavage: The strained cyclopropane ring can fragment, leading to various daughter ions. nih.gov

Thiophene Ring Fragmentation: The thiophene ring can undergo characteristic fragmentation, often involving the loss of acetylene (B1199291) (C₂H₂) or thioformaldehyde (B1214467) (H₂CS).

Hypothetical HRMS and Fragmentation Data for this compound

| Data Type | Measurement | Expected Value/Fragment | Significance |

|---|---|---|---|

| HRMS | Exact Mass of [M+H]⁺ | 153.0374 | Confirms elemental formula C₈H₉OS⁺ |

| MS/MS | Fragment m/z | 135 | [M-H₂O]⁺, loss of water |

| MS/MS | Fragment m/z | 125 | Loss of CO |

| MS/MS | Fragment m/z | 111 | Fragmentation of the cyclopropyl (B3062369) group |

| MS/MS | Fragment m/z | 83 | Thiophene cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these methods excellent for functional group identification.

Infrared (IR) Spectroscopy: Would be expected to show a strong, broad absorption band for the O-H stretching of the alcohol group (around 3600-3200 cm⁻¹). Other key peaks would include C-H stretching from the thiophene ring (around 3100 cm⁻¹) and the cyclopropane ring (around 3000 cm⁻¹), C=C stretching from the thiophene ring (around 1600-1400 cm⁻¹), and C-S stretching vibrations (typically below 800 cm⁻¹). iosrjournals.org

Raman Spectroscopy: The aromatic thiophene ring, being highly polarizable, would likely produce strong signals in the Raman spectrum, complementing the IR data. The symmetric vibrations of the cyclopropane ring may also be more prominent in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| ~3400 (broad) | O-H stretch (alcohol) | IR |

| ~3100 | C-H stretch (thiophene) | IR, Raman |

| ~3010 | C-H stretch (cyclopropane) | IR, Raman |

| ~1550, 1450 | C=C stretch (thiophene ring) | IR, Raman |

| ~1050 | C-O stretch (alcohol) | IR |

| ~700-800 | C-S stretch (thiophene ring) | IR, Raman |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

For crystalline compounds, single-crystal X-ray crystallography is the gold standard for structural determination. It provides an unambiguous three-dimensional model of the molecule as it exists in the solid state. If suitable crystals of this compound could be grown, this technique would definitively determine:

Molecular Connectivity: Confirming the bonding arrangement.

Bond Lengths and Angles: Providing precise geometric parameters.

Conformation: Revealing the preferred spatial orientation of the thiophene ring relative to the cyclopropane ring.

Intermolecular Interactions: Identifying hydrogen bonds involving the hydroxyl group and other non-covalent interactions that dictate the crystal packing. nih.gov

Future Research Trajectories and Current Challenges in the Study of 1 Thiophen 3 Yl Cyclopropan 1 Ol

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 1-(thiophen-3-yl)cyclopropan-1-ol, while not extensively documented, can be envisioned through established methodologies for constructing cyclopropanols and functionalizing thiophenes. However, these routes are often fraught with challenges, including low yields, the use of hazardous reagents, and multiple synthetic steps, which underscore the need for more efficient and sustainable alternatives.

Current synthetic approaches to analogous compounds often rely on the Kulinkovich reaction or modifications thereof, involving the reaction of a Grignard reagent with a methyl ester in the presence of a titanium catalyst. For this compound, this would likely involve the reaction of methyl thiophene-3-carboxylate with a Grignard reagent. Challenges in this approach include the potential for side reactions due to the reactivity of the thiophene (B33073) ring and the difficulty in preparing and handling the requisite organometallic reagents.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Potential Advantages | Potential Challenges |

| Kulinkovich Reaction | Established methodology | Use of pyrophoric reagents, moderate yields |

| Simmons-Smith Cyclopropanation | Stereospecificity | Stoichiometric use of zinc-copper couple |

| Catalytic Enantioselective Cyclopropanation | High enantioselectivity | Catalyst cost and sensitivity |

| Biocatalysis | High selectivity, mild conditions | Enzyme availability and stability |

| Multicomponent Reactions | High efficiency, reduced waste | Optimization of reaction conditions |

Exploration of Undiscovered Reactivity Modes and Novel Transformations

The reactivity of this compound is largely unexplored, offering a fertile ground for discovering novel chemical transformations. The strained cyclopropane (B1198618) ring is susceptible to ring-opening reactions, which can be triggered by electrophiles, nucleophiles, or radical initiators, leading to a diverse array of functionalized thiophene derivatives. rsc.org

Future investigations could focus on the acid-catalyzed ring-opening of this compound to generate homoallylic cations, which can be trapped by various nucleophiles to afford a range of substituted products. Additionally, transition-metal-catalyzed transformations, such as cross-coupling reactions, could be employed to functionalize the cyclopropanol (B106826) moiety or the thiophene ring, providing access to complex molecular architectures. The reactivity of the thiophene ring itself, which readily undergoes electrophilic aromatic substitution, presents further opportunities for derivatization. youtube.com

Advancements in Stereocontrol and Asymmetric Catalysis

The cyclopropanol unit in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective syntheses to access enantiomerically pure forms of this compound is a significant challenge and a crucial area for future research, particularly if it is to be explored for pharmaceutical applications.

Current methods for the asymmetric synthesis of cyclopropanols often rely on chiral catalysts or auxiliaries, which can be expensive and require careful optimization. researchgate.net Future advancements in this area will likely come from the development of novel catalytic systems that can achieve high levels of enantioselectivity and diastereoselectivity in the cyclopropanation of thiophene-derived substrates. researchgate.netnih.gov Organocatalysis, which utilizes small organic molecules as catalysts, presents a promising and more sustainable alternative to metal-based catalysts. researchgate.net

Table 2: Potential Strategies for Asymmetric Synthesis of this compound

| Strategy | Catalyst/Reagent | Expected Outcome |

| Chiral Lewis Acid Catalysis | Chiral Ti or Rh complexes | Enantioselective Kulinkovich-type reaction |

| Chiral Brønsted Acid Catalysis | Chiral phosphoric acids | Enantioselective cyclization |

| Organocatalysis | Chiral amines or squaramides | Enantioselective Michael-initiated ring closure |

| Biocatalysis | Engineered enzymes | Highly enantioselective cyclopropanation |

Integration of Advanced Computational Methodologies with Experimental Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental design and accelerating the discovery of new reactions and materials. acs.orgresearchgate.net For this compound, computational methods such as Density Functional Theory (DFT) can be used to investigate its electronic structure, conformational preferences, and reaction mechanisms. nih.gov

Future research should aim to integrate computational modeling with experimental studies. For instance, DFT calculations could be used to screen potential catalysts for asymmetric synthesis, predict the regioselectivity of ring-opening reactions, and understand the factors governing the reactivity of the thiophene ring. rsc.org This synergistic approach can save significant time and resources by prioritizing the most promising experimental avenues. nih.gov

Multidisciplinary Research Opportunities in Synthetic Organic Chemistry

The unique combination of a thiophene ring, a common scaffold in medicinal chemistry, and a reactive cyclopropanol unit suggests that this compound could serve as a versatile building block in the synthesis of novel bioactive molecules and functional materials. nih.gov

Future research should explore the potential of this compound in a multidisciplinary context. In medicinal chemistry, it could be used as a key intermediate in the synthesis of new drug candidates. The thiophene moiety is a well-known bioisostere for the phenyl group and is present in numerous approved drugs. nih.gov In materials science, the incorporation of this rigid and functionalizable unit into polymers or other materials could lead to novel properties. Collaborative efforts between synthetic organic chemists, medicinal chemists, and materials scientists will be crucial to fully realize the potential of this intriguing molecule.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(Thiophen-3-yl)cyclopropan-1-ol, and how are they optimized?

- Methodology : Claisen-Schmidt condensation is a key approach, involving base-catalyzed (e.g., KOH in methanol) aldol-like reactions between thiophene-containing ketones and aldehydes. For example, 1-(3-(benzo[b]thiophen-3-yl)phenyl)ethan-1-one reacts with substituted benzaldehydes under reflux for 24 hours, followed by extraction (CH₂Cl₂), drying (Na₂SO₄), and purification via silica gel chromatography .

- Optimization : Reaction parameters (solvent polarity, base strength, and reaction time) significantly impact yield. Polar protic solvents (e.g., methanol) enhance solubility of intermediates, while extended reaction times (24–48 hours) ensure completion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereoelectronic effects. For instance, thiophene protons resonate at δ 7.1–7.5 ppm, while cyclopropane protons appear as distinct multiplets (δ 1.5–2.0 ppm) due to ring strain .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₈H₈OS requires m/z 153.0375 ± 0.001) and detects isotopic patterns .

- Infrared (IR) Spectroscopy : O–H stretching (3200–3400 cm⁻¹) and thiophene C–S vibrations (600–800 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How do substituent effects on the thiophene ring influence the compound’s reactivity and stability?

- Regioselectivity : Electron-withdrawing groups (e.g., Cl, F) at the 2-position of benzaldehyde derivatives increase electrophilicity, accelerating condensation rates. Conversely, methoxy groups reduce reactivity due to steric hindrance .

- Stability : Cyclopropane ring strain increases susceptibility to ring-opening under acidic conditions. Thiophene’s aromaticity stabilizes the conjugate base during deprotonation .

Q. What computational strategies can predict the compound’s behavior in catalytic systems?

- Density Functional Theory (DFT) : Models transition states for cyclopropane ring-opening or thiophene electrophilic substitution. For example, Fukui indices identify nucleophilic sites on the thiophene ring .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, aiding in solvent selection for synthesis .

Q. How can contradictions in spectral data be resolved during structural elucidation?

- Case Study : Discrepancies in ¹³C NMR shifts for cyclopropane carbons (δ 20–25 ppm vs. δ 18–22 ppm) may arise from solvent polarity or crystallographic packing. Cross-validation with X-ray crystallography (using SHELX software) resolves ambiguities .

Methodological Recommendations

- Reaction Monitoring : Use TLC (hexane:ethyl acetate, 7:3) to track Claisen-Schmidt condensation progress .

- Purification : Gradient elution (0–5% MeOH in CH₂Cl₂) during column chromatography minimizes co-elution of polar byproducts .

- Crystallography : SHELXL refinement (via Olex2) resolves disorder in cyclopropane-thiophene hybrids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products